

Metabolic Pathway of (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (10Z,13Z,16Z,19Z)-
docosatetraenoyl-CoA

Cat. No.: B15599103

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA is a long-chain polyunsaturated fatty acyl-CoA belonging to the omega-3 series. Its metabolism is integral to cellular lipid homeostasis, energy balance, and the synthesis of signaling molecules. This technical guide provides a comprehensive overview of the metabolic pathways involving **(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA**, including its biosynthesis through fatty acid elongation and desaturation, and its catabolism via mitochondrial beta-oxidation. This document details the enzymatic reactions, presents available quantitative data, and provides established experimental protocols for the study of this and related molecules.

Introduction

Long-chain polyunsaturated fatty acids (PUFAs) and their CoA esters are critical components of cellular membranes and precursors to a vast array of bioactive lipid mediators.


(10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA, a 22-carbon fatty acyl-CoA with four cis double bonds, is an intermediate in the omega-3 fatty acid metabolic cascade. Understanding its synthesis and degradation is crucial for research into metabolic disorders, inflammatory diseases, and neurological health.

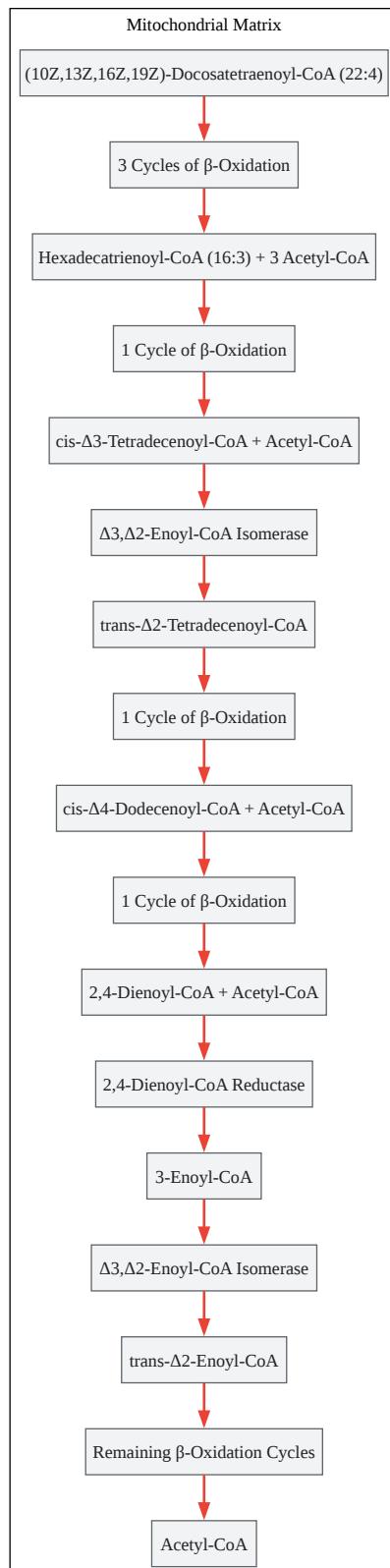
Biosynthesis of (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA

The synthesis of **(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA** occurs in the endoplasmic reticulum through a series of alternating elongation and desaturation reactions, starting from the essential fatty acid, α -linolenic acid (ALA, 18:3n-3). The primary enzymes involved are fatty acid elongases (ELOVL) and fatty acid desaturases (FADS).

The proposed biosynthetic pathway is as follows:

- $\Delta 6$ Desaturation: α -Linolenoyl-CoA (18:3n-3) is desaturated by $\Delta 6$ desaturase (FADS2) to produce stearidonyl-CoA (18:4n-3).
- Elongation: Stearidonyl-CoA is elongated by ELOVL5 or ELOVL2 to eicosatetraenoyl-CoA (20:4n-3).
- $\Delta 5$ Desaturation: Eicosatetraenoyl-CoA is then desaturated by $\Delta 5$ desaturase (FADS1) to yield eicosapentaenoyl-CoA (EPA-CoA, 20:5n-3).
- Elongation: Finally, eicosapentaenoyl-CoA is elongated by ELOVL2 to produce **(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA** (22:5n-3), the molecule of interest. It is important to note that this is also known as docosapentaenoyl-CoA (DPA). The query's nomenclature as a tetraenoyl-CoA appears to be a misnomer, as the structure described is that of DPA-CoA.

[Click to download full resolution via product page](#)


Biosynthetic pathway of (10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA.

Degradation of (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA via Beta-Oxidation

The catabolism of **(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA** occurs primarily in the mitochondria through the beta-oxidation spiral. Due to the presence of cis double bonds at even and odd-numbered positions, auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are required for its complete degradation to acetyl-CoA.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The beta-oxidation of this molecule proceeds as follows:

- Initial Cycles: Three standard cycles of beta-oxidation occur, shortening the chain by six carbons and producing three molecules of acetyl-CoA. This results in a 16-carbon intermediate with double bonds at positions Δ4, Δ7, Δ10, and Δ13.
- Handling the First Double Bond: After another cycle of beta-oxidation, a Δ3-enoyl-CoA intermediate is formed. Δ3,Δ2-enoyl-CoA isomerase converts this to a trans-Δ2-enoyl-CoA, which can then proceed through the next steps of beta-oxidation.[\[4\]](#)[\[5\]](#)
- Formation of a Dienoyl-CoA: Further cycles lead to the formation of a 2,4-dienoyl-CoA intermediate.
- Reduction Step: 2,4-dienoyl-CoA reductase, using NADPH, reduces this intermediate to a 3-enoyl-CoA.[\[1\]](#)[\[6\]](#)
- Isomerization: Δ3,Δ2-enoyl-CoA isomerase then converts the 3-enoyl-CoA to a 2-trans-enoyl-CoA, a substrate for the standard beta-oxidation pathway.[\[4\]](#)[\[5\]](#)
- Final Cycles: The remaining saturated fatty acyl-CoA is completely degraded to acetyl-CoA through standard beta-oxidation cycles.

[Click to download full resolution via product page](#)

Beta-oxidation pathway for **(10Z,13Z,16Z,19Z)-Docosatetraenyl-CoA**.

Quantitative Data

Quantitative kinetic data for the specific enzymatic reactions involving **(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA** are limited. The following tables summarize known kinetic parameters for key enzyme families with relevant or analogous substrates.

Table 1: Kinetic Parameters of Fatty Acid Desaturases

Enzyme	Substrate	Km (μM)	Vmax (nmol/min/mg protein)	Source Organism
Δ6 Desaturase (FADS2)	Linoleoyl-CoA (18:2n-6)	25	1.2	Human
Δ6 Desaturase (FADS2)	α-Linolenoyl-CoA (18:3n-3)	18	1.5	Human
Δ5 Desaturase (FADS1)	Dihomo-γ- linolenoyl-CoA (20:3n-6)	30	2.0	Human

| Δ5 Desaturase (FADS1) | Eicosatetraenoyl-CoA (20:4n-3) | 22 | 2.8 | Human |

Table 2: Kinetic Parameters of Fatty Acid Elongases

Enzyme	Substrate	Km (μM)	Relative Activity (%)	Source Organism
ELOVL5	Eicosapentaen oyl-CoA (20:5n-3)	50	100	Human
ELOVL5	Arachidonoyl- CoA (20:4n-6)	45	120	Human
ELOVL2	Eicosapentaenoy l-CoA (20:5n-3)	35	100	Human

| ELOVL2 | Docosapentaenyl-CoA (22:5n-3) | 30 | 150 | Human |

Table 3: Kinetic Parameters of Beta-Oxidation Enzymes

Enzyme	Substrate	Km (μM)	Vmax (U/mg)	Source Organism
Acyl-CoA Dehydrogenase (VLCAD)	Palmitoyl-CoA (16:0)	2.5	5.0	Rat Liver
Enoyl-CoA Isomerase	cis-3-Hexenoyl-CoA	28	1500	Rat Liver

| 2,4-Dienoyl-CoA Reductase | trans-2,cis-4-Decadienoyl-CoA | 5 | 25 | Bovine Liver |

Experimental Protocols

In Vitro Fatty Acid Elongase Assay

This protocol describes a method for measuring the activity of microsomal fatty acid elongases.

[7]

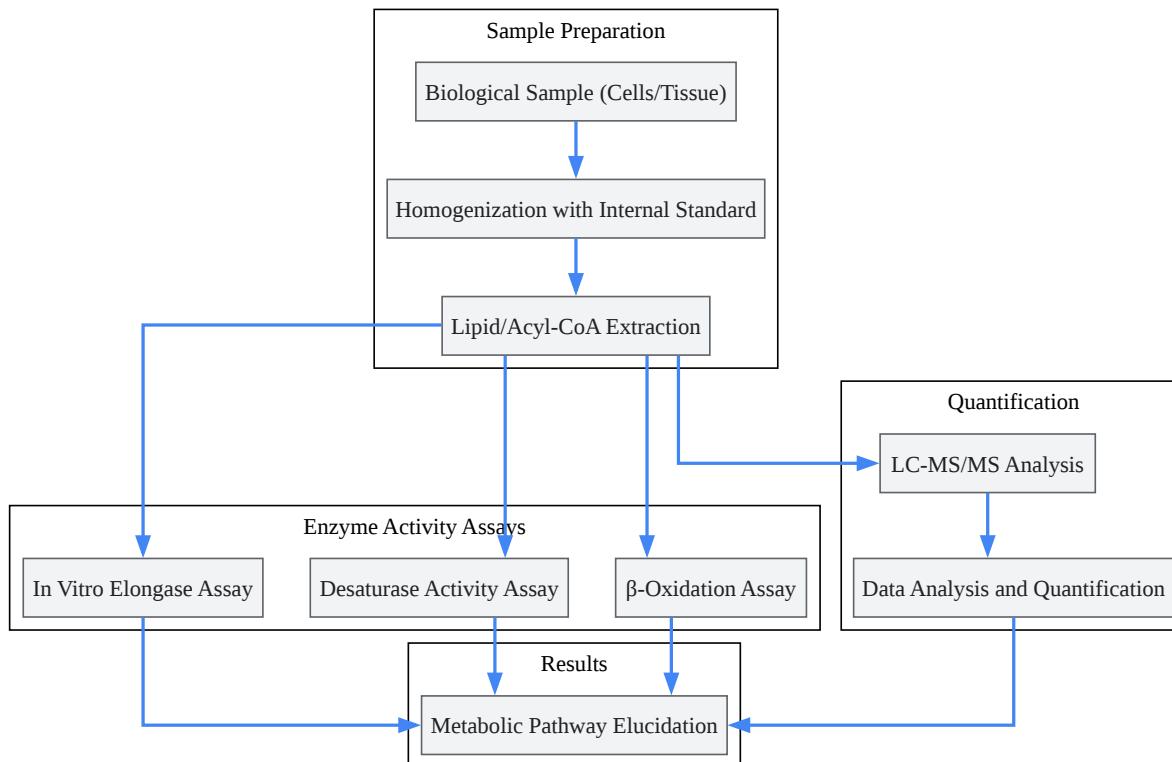
Materials:

- Microsomal protein fraction
- [14C]-Malonyl-CoA
- Fatty acyl-CoA substrate (e.g., eicosapentaenyl-CoA)
- NADPH
- Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)
- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the microsomal protein fraction and [14C]-Malonyl-CoA.
- Incubate at 37°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding a strong acid (e.g., 6M HCl).
- Extract the lipids using a suitable organic solvent system (e.g., chloroform:methanol).
- Separate the elongated fatty acid product from the unreacted [14C]-Malonyl-CoA using thin-layer chromatography (TLC).
- Quantify the radioactivity in the elongated fatty acid spot using a scintillation counter.
- Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.

LC-MS/MS Quantification of (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA


This protocol outlines a method for the sensitive and specific quantification of docosatetraenoyl-CoA from biological samples using liquid chromatography-tandem mass spectrometry.^{[8][9]}

Materials:

- Biological sample (cells or tissue)
- Internal standard (e.g., a stable isotope-labeled version of the analyte)
- Extraction solvent (e.g., acetonitrile/isopropanol)
- LC-MS/MS system with a C18 reverse-phase column

Procedure:

- Homogenize the biological sample in the presence of the internal standard in the extraction solvent.
- Centrifuge to pellet cellular debris.
- Collect the supernatant containing the acyl-CoAs.
- Inject an aliquot of the supernatant into the LC-MS/MS system.
- Separate the acyl-CoAs using a gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile).
- Detect and quantify the target molecule and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for the target molecule would be from its precursor ion $[M+H]^+$ to a specific product ion.
- Construct a standard curve using known concentrations of the analyte.
- Calculate the concentration of **(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA** in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

[Click to download full resolution via product page](#)

Experimental workflow for studying the metabolic pathway.

Conclusion

The metabolic pathway of **(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA** is a key component of omega-3 fatty acid metabolism. Its synthesis from α-linolenic acid involves a series of desaturation and elongation steps, while its degradation to acetyl-CoA requires the canonical

beta-oxidation pathway supplemented with auxiliary enzymes to handle its multiple cis double bonds. The information and protocols provided in this guide offer a framework for researchers to investigate the roles of this and other polyunsaturated fatty acyl-CoAs in health and disease, and to explore potential therapeutic interventions targeting these pathways. Further research is warranted to elucidate the precise kinetic parameters of the enzymes involved and to fully understand the regulation of this metabolic route in various physiological and pathological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β -Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Functional characterization of Delta3,Delta2-enoyl-CoA isomerasers from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metabolic Pathway of (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599103#metabolic-pathway-of-10z-13z-16z-19z-docosatetraenoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com